5-(3-Isopropylphenyl)thiazol-2-amine
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Overview
Description
5-(3-Isopropylphenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry .
Preparation Methods
The synthesis of 5-(3-Isopropylphenyl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis, which is a well-known method for preparing thiazole derivatives. This method involves the reaction of α-haloketones with thioamides under basic conditions. The specific synthetic route for this compound would involve the reaction of 3-isopropylphenyl bromide with thiourea in the presence of a base such as potassium hydroxide .
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions would be carefully controlled to ensure the efficient production of the desired compound.
Chemical Reactions Analysis
5-(3-Isopropylphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole, depending on the reducing conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(3-Isopropylphenyl)thiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: Thiazole derivatives, including this compound, are studied for their potential as antimicrobial, antifungal, antiviral, and anticancer agents.
Biological Research: This compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: Thiazole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Isopropylphenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 5-(3-Isopropylphenyl)thiazol-2-amine include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
What sets this compound apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group on the phenyl ring can affect the compound’s lipophilicity and binding interactions with target molecules.
Properties
Molecular Formula |
C12H14N2S |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
5-(3-propan-2-ylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N2S/c1-8(2)9-4-3-5-10(6-9)11-7-14-12(13)15-11/h3-8H,1-2H3,(H2,13,14) |
InChI Key |
NQOKNDKBCJOJAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C2=CN=C(S2)N |
Origin of Product |
United States |
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